(2,2-Dioxo-6-oxa-2lambda6-thia-9-azaspiro[4.5]decan-9-yl)-(3,3,5-trimethylcyclohexyl)methanone
Description
(2,2-Dioxo-6-oxa-2lambda6-thia-9-azaspiro[45]decan-9-yl)-(3,3,5-trimethylcyclohexyl)methanone is a complex organic compound with a unique spiro structure This compound is characterized by the presence of a spiro linkage between a sulfur-containing ring and a cyclohexyl group
Properties
IUPAC Name |
(2,2-dioxo-6-oxa-2λ6-thia-9-azaspiro[4.5]decan-9-yl)-(3,3,5-trimethylcyclohexyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29NO4S/c1-13-8-14(10-16(2,3)9-13)15(19)18-5-6-22-17(11-18)4-7-23(20,21)12-17/h13-14H,4-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABNBAMNFHZQCQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(C1)(C)C)C(=O)N2CCOC3(C2)CCS(=O)(=O)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Dioxo-6-oxa-2lambda6-thia-9-azaspiro[4.5]decan-9-yl)-(3,3,5-trimethylcyclohexyl)methanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the spiro linkage through a cyclization reaction. The reaction conditions often require the use of specific catalysts and solvents to facilitate the formation of the spiro structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography. The scalability of the synthesis is crucial for industrial applications, ensuring that the compound can be produced in sufficient quantities for research and commercial use.
Chemical Reactions Analysis
Types of Reactions
(2,2-Dioxo-6-oxa-2lambda6-thia-9-azaspiro[4.5]decan-9-yl)-(3,3,5-trimethylcyclohexyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom or other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
(2,2-Dioxo-6-oxa-2lambda6-thia-9-azaspiro[4.5]decan-9-yl)-(3,3,5-trimethylcyclohexyl)methanone has several scientific research applications:
Chemistry: The compound’s unique structure makes it a valuable intermediate in organic synthesis, allowing for the construction of more complex molecules.
Biology: Its potential biological activity is of interest for the development of new pharmaceuticals, particularly in targeting specific enzymes or receptors.
Medicine: The compound may exhibit therapeutic properties, such as anticancer or antimicrobial activity, making it a candidate for drug development.
Industry: Its chemical stability and reactivity can be leveraged in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of (2,2-Dioxo-6-oxa-2lambda6-thia-9-azaspiro[4.5]decan-9-yl)-(3,3,5-trimethylcyclohexyl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can inhibit or activate biological pathways. The spiro structure allows for unique binding interactions, potentially leading to high specificity and potency in its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 6-oxa-2-thia-9-azaspiro[4.5]decane-2,2-dione hydrochloride
- 1-(2,2-Dioxo-6-oxa-2lambda6-thia-9-azaspiro[4.5]decan-9-yl)prop-2-en-1-one
Uniqueness
Compared to similar compounds, (2,2-Dioxo-6-oxa-2lambda6-thia-9-azaspiro[45]decan-9-yl)-(3,3,5-trimethylcyclohexyl)methanone stands out due to its specific spiro linkage and the presence of the trimethylcyclohexyl group
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
